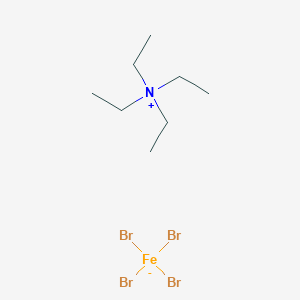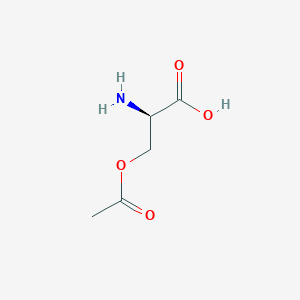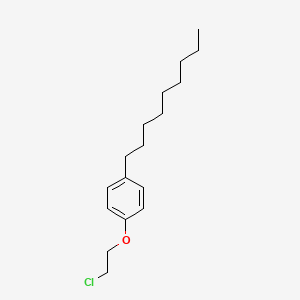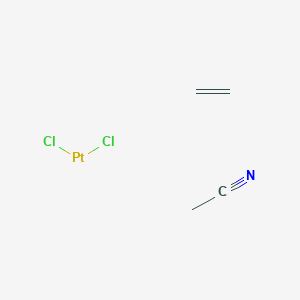
Tetrabromoiron(1-);tetraethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabromoiron(1-);tetraethylazanium is a chemical compound with the molecular formula C8H20Br4FeN. It consists of a tetraethylazanium cation and a tetrabromoiron anion. This compound is known for its unique properties and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tetrabromoiron(1-);tetraethylazanium typically involves the reaction of tetraethylammonium bromide with iron(III) bromide. The reaction is carried out in an aqueous solution, where the tetraethylammonium cation pairs with the tetrabromoiron anion to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabromoiron(1-);tetraethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron compounds.
Reduction: It can be reduced to form lower oxidation state iron compounds.
Substitution: The bromide ions can be substituted with other halides or ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halide salts for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) compounds, while reduction may produce iron(II) compounds. Substitution reactions can result in the formation of various halide or ligand-substituted iron complexes .
Wissenschaftliche Forschungsanwendungen
Tetrabromoiron(1-);tetraethylazanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metal-based drugs.
Wirkmechanismus
The mechanism of action of tetrabromoiron(1-);tetraethylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraethylammonium tetrafluoroborate
- Tetraethylammonium hexafluorophosphate
- Tetrabutylammonium tetrafluoroborate
- Tetrahexylammonium tetrafluoroborate
Uniqueness
Tetrabromoiron(1-);tetraethylazanium is unique due to its specific combination of a tetraethylazanium cation and a tetrabromoiron anion. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C8H20Br4FeN |
|---|---|
Molekulargewicht |
505.71 g/mol |
IUPAC-Name |
tetrabromoiron(1-);tetraethylazanium |
InChI |
InChI=1S/C8H20N.4BrH.Fe/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;4*1H;/q+1;;;;;+3/p-4 |
InChI-Schlüssel |
SXRJAJVMBPWRLV-UHFFFAOYSA-J |
Kanonische SMILES |
CC[N+](CC)(CC)CC.[Fe-](Br)(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)





![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)



![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)

![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)

